2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chloro group at the second position, a methoxyphenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction conditions are generally mild, and the reaction can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, organoboron compounds, and bases are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-5-(3-methoxyphenyl)pyridine: Lacks the carboxylic acid group, which may affect its reactivity and applications.
5-(3-Methoxyphenyl)pyridine-4-carboxylic acid:
2-Chloro-5-phenylpyridine-4-carboxylic acid: Lacks the methoxy group, which can alter its electronic properties and reactivity.
Properties
IUPAC Name |
2-chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-9-4-2-3-8(5-9)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPHNZPCAZGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687138 |
Source
|
Record name | 2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-93-4 |
Source
|
Record name | 2-Chloro-5-(3-methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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